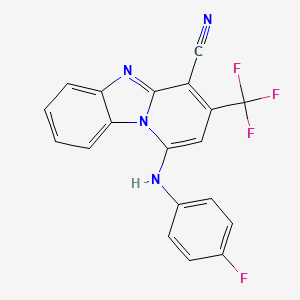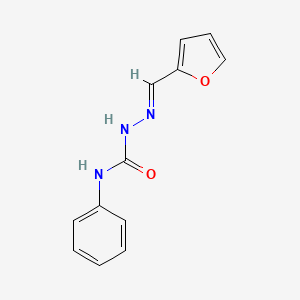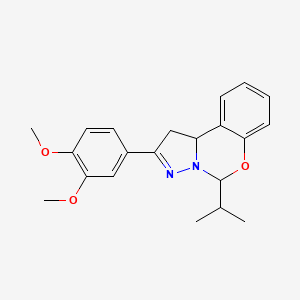
1-(4-Fluoroanilino)-3-(trifluoromethyl)pyrido(1,2-A)benzimidazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluoroanilino)-3-(trifluoromethyl)pyrido(1,2-A)benzimidazole-4-carbonitrile is a synthetic organic compound that belongs to the class of pyridobenzimidazoles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoroanilino)-3-(trifluoromethyl)pyrido(1,2-A)benzimidazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridobenzimidazole Core: This can be achieved through the condensation of a suitable pyridine derivative with an o-phenylenediamine derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the 4-Fluoroanilino Group: This can be done through nucleophilic aromatic substitution reactions using 4-fluoroaniline.
Formation of the Carbonitrile Group: This step might involve the use of cyanating agents such as cyanogen bromide or trimethylsilyl cyanide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
1-(4-Fluoroanilino)-3-(trifluoromethyl)pyrido(1,2-A)benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-Fluoroanilino)-3-(trifluoromethyl)pyrido(1,2-A)benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. These might include:
Enzyme Inhibition: The compound could inhibit specific enzymes involved in disease pathways.
Receptor Binding: It might bind to certain receptors, modulating their activity.
Signal Transduction: The compound could interfere with cellular signaling pathways, affecting cell function and behavior.
類似化合物との比較
Similar Compounds
- 1-(4-Chloroanilino)-3-(trifluoromethyl)pyrido(1,2-A)benzimidazole-4-carbonitrile
- 1-(4-Methoxyanilino)-3-(trifluoromethyl)pyrido(1,2-A)benzimidazole-4-carbonitrile
- 1-(4-Nitroanilino)-3-(trifluoromethyl)pyrido(1,2-A)benzimidazole-4-carbonitrile
Uniqueness
1-(4-Fluoroanilino)-3-(trifluoromethyl)pyrido(1,2-A)benzimidazole-4-carbonitrile is unique due to the presence of the 4-fluoroanilino group, which can influence its biological activity and chemical reactivity. The trifluoromethyl group also contributes to its stability and lipophilicity, making it a valuable compound for various applications.
特性
分子式 |
C19H10F4N4 |
|---|---|
分子量 |
370.3 g/mol |
IUPAC名 |
1-(4-fluoroanilino)-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C19H10F4N4/c20-11-5-7-12(8-6-11)25-17-9-14(19(21,22)23)13(10-24)18-26-15-3-1-2-4-16(15)27(17)18/h1-9,25H |
InChIキー |
IMAWXCYXRUKTCK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C3N2C(=CC(=C3C#N)C(F)(F)F)NC4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972181.png)

![13-phenyl-8-piperidin-1-yl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B11972199.png)
![2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(2-(perfluoropropylthio)phenyl)acetamide](/img/structure/B11972202.png)
![(3Z)-1-(2-chlorobenzyl)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11972208.png)
![Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11972210.png)

![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972224.png)


![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11972236.png)
![2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B11972241.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11972243.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11972246.png)
